molecular formula C8H10<br>C8H10<br>C6H5C2H5 B3432411 Ethylbenzene CAS No. 158507-69-8

Ethylbenzene

Cat. No.: B3432411
CAS No.: 158507-69-8
M. Wt: 106.16 g/mol
InChI Key: YNQLUTRBYVCPMQ-UHFFFAOYSA-N
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Description

Ethylbenzene is an organic compound with the molecular formula C8H10. It is a colorless, flammable liquid with an odor similar to gasoline. This monocyclic aromatic hydrocarbon is primarily used in the petrochemical industry as an intermediate in the production of styrene, which is a precursor to polystyrene, a common plastic material .

Mechanism of Action

Target of Action

Ethylbenzene primarily targets the liver, kidneys, and lungs in rats and mice . It has been shown to cause chronic damage to organ functions, leading to increased cell proliferation and enzyme induction in these organs . In humans, the primary target of this compound is the Calcium-transporting ATPase type 2C member 1 .

Mode of Action

The mode of action of this compound is primarily non-genotoxic . It causes damage to organ functions, leading to increased cell proliferation and enzyme induction in the organs where tumors develop . This compound is also involved in the catalyzed oxidation process, resulting in the production of acetophenone, benzaldehyde, and benzoic acid .

Biochemical Pathways

This compound is involved in the anaerobic degradation pathway, which converges at benzoyl coenzyme A . It is metabolized by a series of hydrogen extraction processes and free radical combinations, leading to the formation of key intermediates . The degradation of this compound yields products like acetophenone, benzaldehyde, benzoic acid, and 1-phenylethanol, which have widespread applications .

Pharmacokinetics

This compound is readily absorbed in the body. Approximately 90% of an oral dose of this compound was excreted as metabolites, indicating its absorption . The absorption of this compound after inhalation varies in humans from 49% to 64% . This compound can also be absorbed through the skin . It is distributed throughout the body and is metabolized rapidly to form primarily mandelic acid and phenylglyoxylic acid .

Result of Action

The molecular and cellular effects of this compound exposure include changes in gene expression and DNA methylation profiles . It has been shown to induce tumors in the kidneys, liver, and lungs of rats and mice . This compound exposure also affects the human genome, altering gene expression profiles and DNA methylation profiles of blood cells .

Biochemical Analysis

Biochemical Properties

This structure lends the compound certain characteristics, such as volatility, flammability, and a relatively high boiling point . The initial step in the anaerobic degradation of ethylbenzene is catalyzed by this compound dehydrogenase, a novel molybdenum/iron-sulfur/heme enzyme . It oxidizes the methyl group of this compound independently of oxygen, generating (S)-1-phenylethanol as the first intermediate .

Cellular Effects

This compound has been found to cause a range of health issues. Short-term exposure can lead to eye and throat irritation, dizziness, and respiratory issues . Chronic exposure has been associated with hearing loss and damage to the liver and kidneys . This compound can cause hearing impairment (ototoxicity). Ototoxicity indicated by alterations in brainstem auditory evoked responses and outer hair cell was found in a 13-week study in rats at concentrations of ≥ 200 ppm this compound .

Molecular Mechanism

A detailed reaction mechanism and kinetic model have been developed to study the catalyzed oxidation of this compound . The model is used to compute the time profiles of this compound and three products: acetophenone, benzaldehyde, and benzoic acid . In a typical profile, it is seen that the concentration profile of this compound decreases with time in a parabolic nature that suggests for second-order dependence on concentration .

Temporal Effects in Laboratory Settings

The average transport flux levels from highest to lowest are benzene (93,786 × 10 −7 mol·h −1) > o-xylene (62,786 × 10 −7 mol·h −1) > this compound (16,507 × 10 −7 mol·h −1) . Benzene is the pollutant that contributes the most to the transport flux from soil to air within the site .

Dosage Effects in Animal Models

In rat animal models, exposure to this compound induces apoptosis in cochlear precursor cells, inhibits cell proliferation, and alters mitochondrial membrane potential, affecting hearing . Additionally, combined exposure to toluene and this compound leads to enhanced outer hair cell death, resulting in auditory function loss .

Metabolic Pathways

Anaerobic degradation of this compound is initiated by a dehydrogenation of this compound to 1-phenyl ethanol, and subsequent conversion to benzoate (or benzoyl-CoA) . Benzoate (or benzoyl-CoA) is a central intermediate in anaerobic degradation of a variety of aromatic hydrocarbons .

Transport and Distribution

The spatial distribution of BTEXs and nitrogen dioxide pollution maps showed that their concentrations were higher around the major roads and city center, while rural-forested areas were found to be rich in ozone . Traffic emissions significantly increased toluene, this compound and xylene concentrations during the winter period .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylbenzene is typically synthesized through the alkylation of benzene with ethylene. This reaction is catalyzed by zeolites or other acid catalysts. The process involves heating and pressurizing the reactants to facilitate the chemical reaction .

Industrial Production Methods: In industrial settings, this compound is produced by feeding benzene and ethylene into a reactor where they are heated and pressurized in the presence of a catalyst like zeolite. The reaction conditions are carefully controlled to maximize yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ethylbenzene’s versatility and importance in industrial applications make it a compound of significant interest in both scientific research and commercial production.

Properties

IUPAC Name

ethylbenzene
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InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3
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InChI Key

YNQLUTRBYVCPMQ-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1
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Molecular Formula

C8H10
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Related CAS

27536-89-6
Record name Benzene, ethyl-, homopolymer
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DSSTOX Substance ID

DTXSID3020596
Record name Ethylbenzene
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Molecular Weight

106.16 g/mol
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Physical Description

Ethylbenzene appears as a clear colorless liquid with an aromatic odor. Flash point 59 °F. Less dense than water (at 7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent and to make other chemicals., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Liquid, Colorless liquid with an aromatic odor; [NIOSH], COLOURLESS LIQUID WITH AROMATIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

277.2 °F at 760 mmHg (NTP, 1992), 136.2 °C, 136 °C, 277 °F
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Flash Point

59 °F (NTP, 1992), 12.8 °C, 15.0 °C (59.0 °F) - closed cup, 64 °F (18 °C) - closed cup, 70 °F (21 °C) - closed cup, 18 °C c.c., 55 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 170 mg/L at 25 °C (average of 16 literature ranging from 131-212 mg/L at 25 °C), In water, 169 mg/L at 25 °C, In water, 0.014 g/100 mL at 15 °C, Soluble in all proportions in ethyl alcohol and ethyl ether, For more Solubility (Complete) data for ETHYLBENZENE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.015, 0.01%
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Density

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8626 g/cu cm at 25 °C, Density of saturated vapor-air mixture at 760 mm Hg (air= 1): 1.03 (26 °C); specific dispersion: 174.6, Cricital density: 2.67 mmol/cu m; critical volume: 374.0 cu m/mol, Relative density (water = 1): 0.9, 0.87
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7, 3.66
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Vapor Pressure

10 mmHg at 85.1 °F ; 5 mmHg at 57.0 °F; 760 mmHg at 277.2 °F (NTP, 1992), 9.6 [mmHg], 9.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 7 mmHg
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid

CAS No.

100-41-4, 68908-88-3
Record name ETHYLBENZENE
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Record name Ethylbenzene
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Record name Ethylbenzene
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Record name Ethylbenzene
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Record name ETHYLBENZENE
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Record name ETHYLBENZENE
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Record name Ethylbenzene
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Record name ETHYLBENZENE
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Record name ETHYL BENZENE
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Record name Benzene, ethyl-
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Melting Point

-139 °F (NTP, 1992), -94.95 °C, -95 °C, -139 °F
Record name ETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6424
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/84
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYLBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0268
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL BENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/13
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl benzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0264.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethylbenzene
Reactant of Route 2
Ethylbenzene
Reactant of Route 3
Ethylbenzene
Reactant of Route 4
Ethylbenzene
Reactant of Route 5
Ethylbenzene
Reactant of Route 6
Ethylbenzene

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